molecular formula C15H13N B13872487 5-Phenyl-7,8-dihydroquinoline

5-Phenyl-7,8-dihydroquinoline

Katalognummer: B13872487
Molekulargewicht: 207.27 g/mol
InChI-Schlüssel: YGBDTAXJFZVJGZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Phenyl-7,8-dihydroquinoline is a nitrogen-containing heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry. The presence of a phenyl group at the 5-position and the dihydroquinoline structure makes this compound unique and potentially useful in different scientific research areas.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-7,8-dihydroquinoline can be achieved through various methods. One common approach involves the cyclization of aniline derivatives with aldehydes or ketones under acidic or basic conditions. For example, the reaction of 2-phenylacetaldehyde with aniline in the presence of a catalyst such as sulfuric acid can lead to the formation of this compound .

Industrial Production Methods

Industrial production of quinoline derivatives often involves the use of catalytic systems and optimized reaction conditions to achieve high yields and purity. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more efficient and environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

5-Phenyl-7,8-dihydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties .

Wissenschaftliche Forschungsanwendungen

5-Phenyl-7,8-dihydroquinoline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a potential candidate for drug development.

    Medicine: Quinoline derivatives are known for their therapeutic properties, including antimalarial, anti-inflammatory, and antihypertensive effects.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 5-Phenyl-7,8-dihydroquinoline involves its interaction with various molecular targets and pathways. For example, it can inhibit the activity of enzymes such as DNA gyrase and topoisomerase, leading to the disruption of DNA synthesis and cell division. Additionally, the compound can interact with cellular receptors and signaling pathways, modulating biological processes such as inflammation and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Phenyl-7,8-dihydroquinoline is unique due to the presence of both the phenyl group and the dihydroquinoline structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C15H13N

Molekulargewicht

207.27 g/mol

IUPAC-Name

5-phenyl-7,8-dihydroquinoline

InChI

InChI=1S/C15H13N/c1-2-6-12(7-3-1)13-8-4-10-15-14(13)9-5-11-16-15/h1-3,5-9,11H,4,10H2

InChI-Schlüssel

YGBDTAXJFZVJGZ-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=C(C=CC=N2)C(=C1)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.